Cas no 15073-87-7 (3β,5α-Cholic Acid)
3β,5α-Cholic Acid Chemical and Physical Properties
Names and Identifiers
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- Cholan-24-oic acid,3,7,12-trihydroxy-, (3b,5a,7a,12a)- (9CI)
- (3b,5a,7a,12a)-3,7,12-trihydroxy-Cholan-24-oic acid
- 3β,5α-Cholic Acid
- (3beta,5alpha,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid
- 3b,7a,12a-Trihydroxy-5a-Cholanoic acid
- Cholic Acid 3β,5α-Isomer
- -CholicAcid
- 3,5a-Cholic Acid
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- Inchi: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
- InChI Key: BHQCQFFYRZLCQQ-OJGXVJBCSA-N
- SMILES: [C@@H]1(O)C[C@@]2([H])[C@](C)(CC1)[C@]1([H])[C@]([H])([C@@]3([H])[C@@]([C@@H](O)C1)(C)[C@@H]([C@H](C)CCC(O)=O)CC3)[C@H](O)C2
Computed Properties
- Exact Mass: 408.28757437g/mol
- Monoisotopic Mass: 408.28757437g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 98Ų
3β,5α-Cholic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C432615-2.5mg |
3β,5α-Cholic Acid |
15073-87-7 | 2.5mg |
$ 236.00 | 2023-04-17 | ||
| TRC | C432615-5mg |
3β,5α-Cholic Acid |
15073-87-7 | 5mg |
$ 437.00 | 2023-04-17 | ||
| TRC | C432615-10mg |
3β,5α-Cholic Acid |
15073-87-7 | 10mg |
$ 821.00 | 2023-04-17 | ||
| TRC | C432615-25mg |
3β,5α-Cholic Acid |
15073-87-7 | 25mg |
$ 1832.00 | 2023-04-17 | ||
| TRC | C432615-100mg |
3β,5α-Cholic Acid |
15073-87-7 | 100mg |
$ 4500.00 | 2023-09-08 |
3β,5α-Cholic Acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on 3β,5α-Cholic Acid
3β,5α-Cholic Acid: A Comprehensive Overview
3β,5α-Cholic Acid, also known by its CAS number CAS 15073-87-7, is a naturally occurring bile acid that plays a crucial role in various physiological processes. This compound is a derivative of cholesterol and is primarily synthesized in the liver. Its unique structure, characterized by a steroidal nucleus with hydroxyl groups at specific positions, contributes to its diverse biological functions.
The chemical structure of 3β,5α-Cholic Acid includes a cyclopentane ring system with hydroxyl groups at the 3β and 5α positions. This configuration is essential for its interaction with cellular receptors and its ability to modulate lipid metabolism. Recent studies have highlighted the importance of Cholic Acid in maintaining gut-liver axis communication, which is critical for overall metabolic health.
In terms of applications, 3β,5α-Cholic Acid has been extensively studied for its potential in drug delivery systems. Its amphipathic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their bioavailability. This property has led to its use in the development of nanomedicines for targeted therapy.
Recent research has also explored the role of Cholic Acid in combating metabolic disorders such as obesity and type 2 diabetes. Studies have shown that it can activate the farnesoid X receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. Activation of FXR by Cholic Acid has been linked to improved insulin sensitivity and reduced inflammation.
The synthesis of 3β,5α-Cholic Acid involves several enzymatic steps, including hydroxylation and epimerization. These processes are tightly regulated to ensure proper bile acid homeostasis. Dysregulation of these pathways can lead to conditions such as cholestasis and hepatobiliary diseases.
In addition to its physiological roles, Cholic Acid has been investigated for its potential as a cosmeceutical ingredient. Its ability to modulate skin lipid metabolism makes it a promising candidate for anti-aging formulations.
The latest advancements in analytical techniques have enabled precise quantification of Cholic Acid levels in biological samples. Mass spectrometry-based methods have become the gold standard for measuring bile acids in clinical studies.
In conclusion, 3β,5α-Cholic Acid, with its CAS number CAS 15073-87-7, is a multifaceted compound with significant implications in medicine, pharmacology, and cosmetics. Ongoing research continues to uncover new therapeutic applications and deepen our understanding of its role in human health.
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